N-butyl-4-(2-nitrophenoxy)butan-1-amine
Description
N-butyl-4-(2-nitrophenoxy)butan-1-amine is a secondary amine derivative characterized by a butan-1-amine backbone substituted with an N-butyl group and a 2-nitrophenoxy moiety at the fourth carbon.
Properties
IUPAC Name |
N-butyl-4-(2-nitrophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-3-10-15-11-6-7-12-19-14-9-5-4-8-13(14)16(17)18/h4-5,8-9,15H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZAZHPIYACJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-nitrophenoxy)butan-1-amine typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where a butylamine reacts with a nitrophenoxybutane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-nitrophenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The butylamine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-butyl-4-(2-aminophenoxy)butan-1-amine, while oxidation can produce N-butyl-4-(2-nitrosophenoxy)butan-1-amine.
Scientific Research Applications
N-butyl-4-(2-nitrophenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-nitrophenoxy)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the butylamine group can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table compares N-butyl-4-(2-nitrophenoxy)butan-1-amine with three analogs differing in phenoxy substituents:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phenoxy Substituent | Key Features |
|---|---|---|---|---|
| This compound | C₁₄H₂₂N₂O₃ | ~278.34 (calculated) | 2-Nitro | Electron-withdrawing nitro group |
| N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine | C₁₆H₂₇NO | 249.40 | 2,4-Dimethyl | Electron-donating methyl groups |
| N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | C₁₇H₂₉NO | 263.42 | 4-Isopropyl | Bulky isopropyl group |
| N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine | C₁₈H₃₁NO | 293.45 | 4-tert-Butyl | Steric hindrance from tert-butyl |
Key Observations:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
